N-(3-methoxypropyl)-2-phenylbenzamide
Overview
Description
N-(3-methoxypropyl)-2-phenylbenzamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-2-biphenylcarboxamide is 269.141578849 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Kinase Inhibition
Compounds structurally related to N-(3-methoxypropyl)-2-biphenylcarboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. The substitution at specific positions on the molecule's structure has been found to improve enzyme potency, aqueous solubility, and kinase selectivity. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential in cancer therapy (Schroeder et al., 2009).
Controlled Polymerization
Research has also delved into the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer widely investigated for drug delivery. The findings offer insights into polymer chemistry, suggesting potential applications in creating responsive materials for various purposes (Convertine et al., 2004).
Supramolecular Packing Motifs
A study focusing on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed new supramolecular packing motifs. The structure involved π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a novel mode of organization for columnar liquid crystals, which could have implications for materials science (Lightfoot et al., 1999).
Corrosion Inhibition
Another field of application is in corrosion inhibition, where derivatives of N-phenyl-benzamide, a compound with similarities to N-(3-methoxypropyl)-2-biphenylcarboxamide, have shown significant effectiveness. These derivatives, particularly those with methoxy substituents, have demonstrated high inhibition efficiency for mild steel in acidic conditions, highlighting their potential in industrial applications (Mishra et al., 2018).
Thermoresponsive Polymers
Controlled radical polymerization methods have been used to study N-(3-Methoxypropyl) acrylamide polymers, revealing their thermoresponsive behavior in aqueous solutions. Such polymers exhibit cloud point temperatures that depend on solution concentration and molecular weight, suggesting their utility in developing smart materials for biomedical and environmental applications (Savelyeva et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that the compound’s structure suggests it may interact with various biological targets, potentially influencing a range of physiological processes .
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular or cellular level remain to be elucidated .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity .
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-13-7-12-18-17(19)16-11-6-5-10-15(16)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQYLCABWJDWRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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